molecular formula C15H23NO4 B5219958 1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol

1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol

Cat. No.: B5219958
M. Wt: 281.35 g/mol
InChI Key: GGXNBMCMKMAKCH-UHFFFAOYSA-N
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Description

1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a 3,4,5-trimethoxyphenylmethyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzyl chloride and piperidin-3-ol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3,4,5-trimethoxybenzyl chloride is added to a solution of piperidin-3-ol in an appropriate solvent like ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated or modified aromatic compounds.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic benefits in treating various diseases, including cancer, Alzheimer’s disease, and bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Pathways Involved: It may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate oxidative stress pathways and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy and antibacterial treatments.

Uniqueness

1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-3-ol is unique due to its specific substitution pattern and the presence of both a piperidine ring and a trimethoxyphenyl group. This combination imparts distinct biological activities and potential therapeutic benefits that may not be observed in other similar compounds.

Properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-18-13-7-11(8-14(19-2)15(13)20-3)9-16-6-4-5-12(17)10-16/h7-8,12,17H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXNBMCMKMAKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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